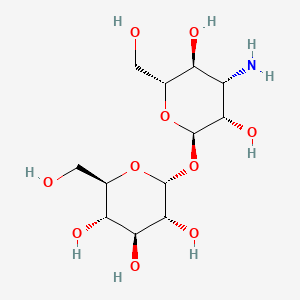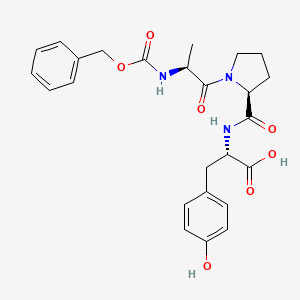
Z-Ala-Pro-Tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Ala-Pro-Tyr-OH: is a synthetic peptide composed of three amino acids: alanine, proline, and tyrosine
科学研究应用
Z-Ala-Pro-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Z-Ala-Pro-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues, altering the peptide’s structure and function.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through chemical or enzymatic methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxidase enzymes.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Enzymes such as transpeptidases or chemical reagents like carbodiimides.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Peptides with modified amino acid sequences.
作用机制
The mechanism of action of Z-Ala-Pro-Tyr-OH depends on its specific application. In general, peptides like this compound can interact with biological targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or changes in cellular signaling.
相似化合物的比较
Similar Compounds
Z-Ala-Pro-Gly-OH: A similar tripeptide with glycine instead of tyrosine.
Z-Ala-Pro-Leu-OH: A tripeptide with leucine replacing tyrosine.
Z-Ala-Pro-Phe-OH: A tripeptide with phenylalanine in place of tyrosine.
Uniqueness
Z-Ala-Pro-Tyr-OH is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. Tyrosine’s aromatic side chain can participate in π-π interactions, hydrogen bonding, and can be a target for phosphorylation, making this compound particularly valuable in studies involving protein interactions and signaling pathways.
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSGOXWDYSEQB-NDXORKPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
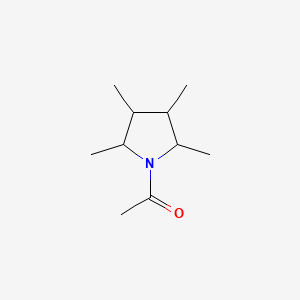
![4-Hydroxy-2,3,6-trimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568190.png)
![Spiro[cyclobutane-1,5(3aH)-furo[2,3-d][1,3]dioxole] (9CI)](/img/new.no-structure.jpg)
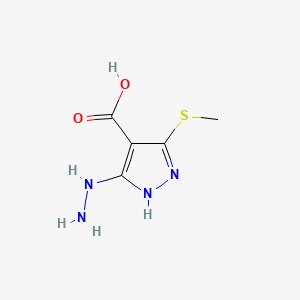
![(1S,2S)-2-methyl-5,8,9,10-tetrazatricyclo[6.3.0.02,5]undec-9-en-4-one](/img/structure/B568194.png)
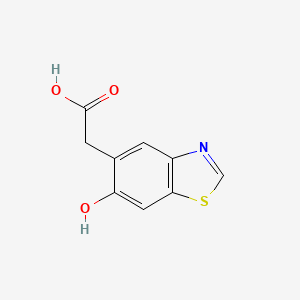
![6-(Bromomethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B568199.png)
![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)
![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)
